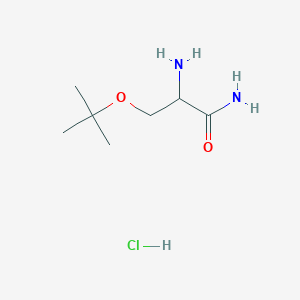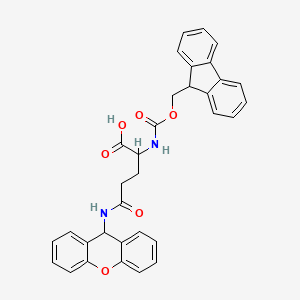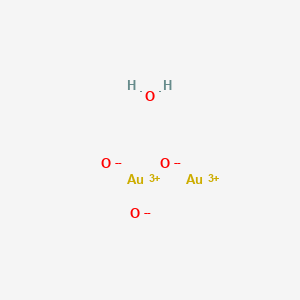![molecular formula C13H21NO10 B12318629 6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12318629.png)
6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetate N-Acetyl-Neuraminic Acid is a derivative of N-Acetylneuraminic Acid, a prominent member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes. N-Acetylneuraminic Acid is commonly found in cell surface glycolipids and glycoproteins, where it is involved in cellular recognition, virus invasion, and other biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetate N-Acetyl-Neuraminic Acid can be achieved through chemical and enzymatic methods. One common approach involves the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetyl-d-neuraminic acid lyase. This method uses pyruvate and N-acetyl-glucosamine as substrates and has been reported to produce high yields .
Industrial Production Methods: Industrial production of 9-Acetate N-Acetyl-Neuraminic Acid often employs enzymatic synthesis due to its efficiency and scalability. The process involves optimizing parameters such as pyruvate concentration and temperature to increase conversion yield. Enzyme engineering and the use of tags and chaperones to enhance enzyme solubility are also common strategies .
Chemical Reactions Analysis
Types of Reactions: 9-Acetate N-Acetyl-Neuraminic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various reagents, such as halogens and alkylating agents, are used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
9-Acetate N-Acetyl-Neuraminic Acid has extensive applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex glycoconjugates and studying glycosylation processes.
Biology: The compound plays a role in cellular recognition and signaling, making it valuable for studying cell-cell interactions and pathogen-host interactions.
Medicine: It is used in the development of antiviral drugs and vaccines, particularly for targeting influenza viruses.
Industry: The compound is utilized in the production of nutraceuticals and pharmaceuticals, including brain development supplements for infants
Mechanism of Action
The mechanism of action of 9-Acetate N-Acetyl-Neuraminic Acid involves its role as a receptor for influenza viruses. The compound allows attachment to mucous cells via hemagglutinin, facilitating virus invasion. Additionally, it is involved in cellular recognition events and regulation of biological processes such as inflammation and tumorigenesis .
Comparison with Similar Compounds
N-Glycolylneuraminic Acid: Another sialic acid found in some mammals but not in humans.
N-Acetylneuraminic Acid: The parent compound of 9-Acetate N-Acetyl-Neuraminic Acid, widely found in human cells.
N-Acetyl-9-O-acetylneuraminic Acid: A closely related compound with similar biological functions
Uniqueness: 9-Acetate N-Acetyl-Neuraminic Acid is unique due to its specific acetylation at the 9-position, which can influence its biological activity and interactions with other molecules. This modification can enhance its binding affinity to certain receptors and alter its metabolic pathways .
Properties
IUPAC Name |
5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO10/c1-5(15)14-9-7(17)3-13(22,12(20)21)24-11(9)10(19)8(18)4-23-6(2)16/h7-11,17-19,22H,3-4H2,1-2H3,(H,14,15)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZBRWKDRMPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866496 |
Source


|
| Record name | 5-Acetamido-9-O-acetyl-3,5-dideoxynon-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)


![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)

![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
